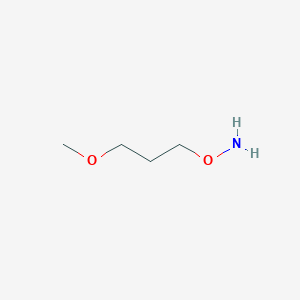

O-(3-Methoxypropyl)hydroxylamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

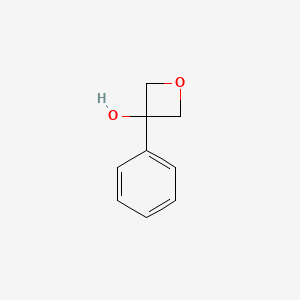

“O-(3-Methoxypropyl)hydroxylamine” is a chemical compound with the molecular formula C4H11NO2 . It is used in various applications due to its chemical properties .

Synthesis Analysis

The synthesis of “O-(3-Methoxypropyl)hydroxylamine” involves the O-alkylation of tert-butyl N-hydroxycarbamate with the methanesulfonates of respective alcohols, followed by acidic N-deprotection .Molecular Structure Analysis

The molecular structure of “O-(3-Methoxypropyl)hydroxylamine” is represented by the InChI code: 1S/C4H11NO2/c1-6-3-2-4-7-5/h2-5H2,1H3 .Physical And Chemical Properties Analysis

“O-(3-Methoxypropyl)hydroxylamine” has a molecular weight of 105.14 and is a liquid at room temperature . The compound has a storage temperature of 4 degrees Celsius .Applications De Recherche Scientifique

Synthesis of Chiral Tertiary Amines

O-(3-Methoxypropyl)hydroxylamine: is utilized in the synthesis of functionalized chiral tertiary amines. This is achieved through copper-catalyzed hydroamination procedures, which have been demonstrated to be highly effective .

Creation of Chiral N-Heterocycles

The compound plays a critical role in the formation of chiral N-heterocycles. This process is facilitated by palladium-catalyzed aza-Heck/aza-Narasaka-Heck cyclizations, a method that has gained popularity due to its efficiency .

Electrophilic Nitrogen Source

In synthetic chemistry, O-(3-Methoxypropyl)hydroxylamine functions as an electrophilic nitrogen source. Its reactivity is leveraged in various chemical reactions to introduce nitrogen atoms into molecular frameworks .

Phase II Metabolism Studies

This compound is analogous to those involved in phase II metabolism of hydroxylamines in nature, leading to nitroso derivatives. Research into this area is crucial for understanding hydroxylamine-based mutagenicity .

Chemical Space Exploration

With unique properties such as bond dissociation energy values and barriers to stereomutation, O-(3-Methoxypropyl)hydroxylamine offers a distinct chemical space for exploration. This can lead to the discovery of new reactions and properties .

Late-Stage Functionalization

The compound is evaluated for its potential in late-stage functionalization of nitrogen-enriched compounds. This includes the creation of primary amines, amides, and N-heterocycles with high regio-, chemo-, and stereoselectivity .

Tolerance of Various Functional Groups

In research applications, O-(3-Methoxypropyl)hydroxylamine has shown the ability to tolerate a variety of functional groups. This includes trifluoromethyl and aryl halides, which can be incorporated into the compound with high yields .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

O-(3-methoxypropyl)hydroxylamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO2/c1-6-3-2-4-7-5/h2-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUAKIBFSLTUIOK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCON |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00509442 |

Source

|

| Record name | O-(3-Methoxypropyl)hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00509442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

105.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

O-(3-Methoxypropyl)hydroxylamine | |

CAS RN |

343925-88-2 |

Source

|

| Record name | O-(3-Methoxypropyl)hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00509442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Imidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B1354635.png)